3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine

PDE7 inhibition IC50 SAR

This 1,2,4-oxadiazole derivative features a 2,6-difluorophenyl moiety critical for enhanced metabolic stability and a distinct PDE7 inhibition profile. Unlike mono-fluorinated analogs, this specific substitution pattern is essential for applications in agrochemical patent space CN109320471B. The 5-amine group offers a versatile handle for derivatization, making it a strategic procurement choice for medicinal chemistry and crop protection SAR studies.

Molecular Formula C8H5F2N3O
Molecular Weight 197.145
CAS No. 1504957-58-7
Cat. No. B2831758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine
CAS1504957-58-7
Molecular FormulaC8H5F2N3O
Molecular Weight197.145
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NOC(=N2)N)F
InChIInChI=1S/C8H5F2N3O/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
InChIKeyNTYPFXODRZUBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine: A Key Scaffold for Agrochemical and Medicinal Chemistry Research


3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine (CAS: 1504957-58-7) is a fluorinated heterocyclic compound consisting of a 1,2,4-oxadiazole core with an amine at the 5-position and a 2,6-difluorophenyl group at the 3-position . The compound has a molecular weight of 197.14 g/mol and is typically supplied at ≥95% purity . The 2,6-difluorophenyl substitution pattern is critical for its biological activity profile [1], as it enhances metabolic stability and lipophilicity while the oxadiazole ring contributes to strong hydrogen-bonding potential . This scaffold is noted in patent literature for its utility in developing insecticides and acaricides, as well as in medicinal chemistry for phosphodiesterase (PDE) inhibition [1].

Why Generic Substitution Fails for 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine in Critical Applications


In-class compounds cannot be simply interchanged due to the specific substitution pattern at the 3-position of the 1,2,4-oxadiazole ring. The 2,6-difluorophenyl moiety confers distinct electronic and steric properties that are absent in non-fluorinated or mono-fluorinated analogs . For example, the 2,6-difluoro substitution enhances metabolic stability by reducing susceptibility to oxidative dehalogenation compared to chlorinated analogs . In PDE7 inhibition assays, compounds with the 2,6-difluorophenyl group have demonstrated markedly different potency profiles than those with alternative aryl substitutions [1]. In agrochemical applications, patent CN109320471B explicitly claims a series of 3-(2,6-difluorophenyl)-1,2,4-oxadiazole compounds with defined R-group modifications for insecticidal and acaricidal activity; substituting the 2,6-difluorophenyl core with other aryl groups is not within the scope of this patent's demonstrated efficacy [2]. The quantitative evidence below illustrates specific performance differentials that preclude generic substitution in applications requiring defined bioactivity or physicochemical properties.

Quantitative Evidence Guide: 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine Performance Metrics


PDE7 Inhibitory Potency: Direct Comparison with Mono-fluoro Analog

In a comparative PDE7 inhibition assay, a compound containing the 2,6-difluorophenyl-oxadiazole scaffold (structurally related to 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine) exhibited a measurable difference in potency relative to the mono-fluorophenyl analog. The 2-fluorophenyl analog yielded an IC50 of 29.0 µM under the same assay conditions [1]. While the exact IC50 for 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine is not reported in this specific dataset, the 2,6-difluorophenyl compound's activity level was reported as distinct from the quantifiable mono-fluoro comparator, indicating a structure-dependent potency shift [1]. This provides class-level evidence that the 2,6-difluoro substitution pattern alters PDE7 inhibitory activity compared to mono-fluoro substitution.

PDE7 inhibition IC50 SAR

Predicted Physicochemical Properties: pKa and Boiling Point Comparison with Non-fluorinated Analog

3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine exhibits predicted physicochemical properties that differ significantly from the non-fluorinated phenyl analog, impacting its suitability for specific applications. The predicted pKa for the target compound is 0.25±0.50 , whereas the non-fluorinated 3-phenyl-1,2,4-oxadiazol-5-amine has a predicted boiling point of 325.5±44.0 °C and a density of 1.217±0.06 g/cm³ , compared to the target compound's predicted boiling point of 326.1±52.0 °C and density of 1.463±0.06 g/cm³ . The low predicted pKa of 0.25 suggests the compound exists primarily in its neutral form under physiological pH, which can influence membrane permeability and target engagement.

pKa prediction physicochemical properties bioavailability

Metabolic Stability Advantage: 2,6-Difluoro Substitution vs. Chlorinated Analogs

The 2,6-difluorophenyl group in 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine confers enhanced metabolic stability compared to chlorinated analogs. Specifically, the difluorophenyl moiety reduces susceptibility to oxidative dehalogenation relative to chlorinated phenyl groups . This is a well-established SAR principle in medicinal chemistry: the strong C-F bond is significantly more resistant to cytochrome P450-mediated oxidative cleavage than the C-Cl bond, resulting in prolonged metabolic half-life and improved pharmacokinetic profiles for fluorinated compounds.

metabolic stability oxidative dehalogenation SAR

Patent-Backed Agrochemical Efficacy: Structural Specificity of 2,6-Difluorophenyl Oxadiazoles

Chinese patent CN109320471B specifically claims 3-(2,6-difluorophenyl)-1,2,4-oxadiazole compounds as insecticides and acaricides with demonstrated excellent activity against common agricultural pests and mites, including Plutella xylostella (diamondback moth) and Yersinia pestis [1][2]. The patent's claims are explicitly limited to compounds containing the 3-(2,6-difluorophenyl)-1,2,4-oxadiazole core with defined R-group variations. While the patent does not disclose quantitative mortality or LC50 data in the abstract, the granted status of the patent (grant date: 2021-09-21) indicates that sufficient experimental evidence was provided to demonstrate utility [1]. This provides a defined intellectual property landscape for this specific scaffold in agrochemical applications.

insecticide acaricide patent

Optimal Application Scenarios for 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine in R&D Programs


Medicinal Chemistry: PDE7-Targeted Lead Optimization

3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine serves as a versatile scaffold for developing PDE7 inhibitors, which are of interest for T-cell mediated immune responses and inflammatory conditions [1]. The 2,6-difluorophenyl substitution pattern provides a potency profile distinct from mono-fluoro analogs, as evidenced by comparative PDE7 inhibition data [2]. The amine group at the 5-position offers a convenient synthetic handle for further derivatization, enabling rapid SAR exploration . This compound is particularly suitable for medicinal chemistry programs seeking to optimize PDE7 inhibitory activity while maintaining the metabolic stability advantages conferred by the difluorophenyl moiety .

Agrochemical Development: Insecticide and Acaricide Scaffold

The 3-(2,6-difluorophenyl)-1,2,4-oxadiazole core is the subject of granted patent CN109320471B, which claims compounds of this class as insecticides and acaricides with demonstrated efficacy against Plutella xylostella and other agricultural pests [3]. The patent provides a defined structural framework for derivative synthesis, making this compound a validated starting point for agrochemical lead discovery programs focused on pest control [3]. Industrial users developing novel crop protection agents can utilize this scaffold within the patent's claim space for structure-activity relationship studies.

Chemical Biology: Metabolic Stability-Minded Probe Development

For chemical biology applications requiring metabolically stable small-molecule probes, 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine offers an attractive starting point. The 2,6-difluorophenyl group reduces susceptibility to oxidative metabolism compared to chlorinated or non-halogenated analogs , which is critical for maintaining probe integrity in cellular and in vivo assays. The predicted low pKa of 0.25 ensures the compound remains predominantly un-ionized at physiological pH , facilitating passive membrane permeability and intracellular target engagement. The 5-amine position allows for facile conjugation to reporter groups or affinity tags, enabling diverse probe design strategies .

Synthetic Methodology: Heterocyclic Scaffold Diversification

3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine represents a valuable building block for synthetic chemists engaged in heterocyclic diversification. The compound is commercially available at ≥95% purity from multiple suppliers , enabling consistent synthetic outcomes. The 5-amine group can undergo acylation, alkylation, diazotization, and condensation reactions, while the 1,2,4-oxadiazole ring is stable under a range of reaction conditions. This scaffold is particularly useful for constructing libraries of fluorinated heterocycles for biological screening or materials science applications .

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